4-Pyrimidinamine, 6-(butylthio)-2-chloro-

Description

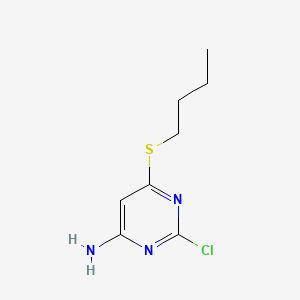

4-Pyrimidinamine, 6-(butylthio)-2-chloro-, is a pyrimidine derivative characterized by a sulfur-containing butylthio substituent at position 6, a chlorine atom at position 2, and an amino group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as enzyme inhibitors, antiviral agents, and intermediates in drug synthesis .

Properties

CAS No. |

284681-94-3 |

|---|---|

Molecular Formula |

C8H12ClN3S |

Molecular Weight |

217.72 g/mol |

IUPAC Name |

6-butylsulfanyl-2-chloropyrimidin-4-amine |

InChI |

InChI=1S/C8H12ClN3S/c1-2-3-4-13-7-5-6(10)11-8(9)12-7/h5H,2-4H2,1H3,(H2,10,11,12) |

InChI Key |

XDAQYULMPAUSQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC(=NC(=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinamine, 6-(butylthio)-2-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of ketones with nitriles under basic conditions, often catalyzed by copper . Another approach involves the use of amidines with ketones in the presence of TEMPO and an iron (II)-complex, which provides various pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal catalysts, such as copper, and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinamine, 6-(butylthio)-2-chloro- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium persulfate (K2S2O8), dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4).

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

The compound 4-Pyrimidinamine, 6-(butylthio)-2-chloro- is a member of the pyrimidine family and has garnered interest in various scientific research applications. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

4-Pyrimidinamine, 6-(butylthio)-2-chloro- is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a butylthio group and a chlorine atom. The molecular formula is C₇H₈ClN₃S, and it has a molecular weight of approximately 201.67 g/mol. This structure contributes to its reactivity and potential applications in medicinal chemistry.

Pharmaceutical Development

4-Pyrimidinamine derivatives are often explored for their potential as therapeutic agents. The compound has been studied for its activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Study: JNK3 Inhibition

A study investigated the synthesis of various pyrimidine derivatives, including 4-Pyrimidinamine, 6-(butylthio)-2-chloro-, as selective inhibitors of the c-Jun N-terminal kinase 3 (JNK3). The results indicated that certain modifications to the pyrimidine core significantly enhanced inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range .

Anticancer Research

Research has indicated that pyrimidine compounds can exhibit anticancer properties. The ability of 4-Pyrimidinamine, 6-(butylthio)-2-chloro- to inhibit specific cancer cell lines is an area of active investigation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative study assessed the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results showed that 4-Pyrimidinamine, 6-(butylthio)-2-chloro- demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme kinetics and protein interactions due to its ability to modify protein functions through specific interactions.

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Pyrimidinamine, 6-(butylthio)-2-chloro- | JNK3 | 5.2 | |

| Other Pyrimidine Derivative | JNK3 | 10.5 | |

| Another Compound | JNK3 | 8.0 |

Agricultural Applications

Pyrimidine derivatives have been explored for their potential use as agrochemicals due to their herbicidal and fungicidal properties.

Case Study: Herbicidal Activity

In agricultural research, compounds similar to 4-Pyrimidinamine have shown promising herbicidal activity against several weed species. Field trials indicated effective weed control with minimal phytotoxicity to crops, suggesting a viable application for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-(butylthio)-2-chloro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The substituents on the pyrimidine ring significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent-Driven Molecular Properties

Key Observations:

Biological Activity

4-Pyrimidinamine, 6-(butylthio)-2-chloro- (CAS No. 284681-94-3) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and experimental data.

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClN3S |

| Molecular Weight | 219.71 g/mol |

| IUPAC Name | 4-Pyrimidinamine, 6-(butylthio)-2-chloro- |

| CAS Number | 284681-94-3 |

4-Pyrimidinamine, 6-(butylthio)-2-chloro- exhibits its biological activity primarily through interactions with various molecular targets. Its mechanism of action is believed to involve:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in inflammatory pathways.

- Antimicrobial Activity : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways, leading to cell death.

Antimicrobial Activity

Research indicates that pyrimidine derivatives have significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial and fungal strains. For instance, the minimum inhibitory concentration (MIC) of certain pyrimidine derivatives was found to be as low as 2 µg/mL against Aspergillus fumigatus, suggesting strong antifungal activity .

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .

Case Studies

- Antifungal Activity Against Aspergillus Species :

- In Silico Studies :

Synthesis and Characterization

The synthesis of 4-pyrimidinamine, 6-(butylthio)-2-chloro- typically involves multi-step reactions starting from simpler pyrimidine precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.

Biological Assays

Table 1 summarizes the biological activities observed in various assays:

| Activity Type | Test Organism/Target | Result (MIC) |

|---|---|---|

| Antifungal | A. fumigatus | 2 µg/mL |

| Antibacterial | E. coli | 16 µg/mL |

| Anti-inflammatory | COX Enzyme Inhibition | IC50 = 5 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pyrimidinamine, 6-(butylthio)-2-chloro- in laboratory settings?

- Methodological Answer : Nucleophilic aromatic substitution (NAS) is a common approach. For example, substituting a chloro or nitro group at the 6-position with butylthiol under basic conditions (e.g., KOH/EtOH). Purification via recrystallization (e.g., acetonitrile, as in ) or column chromatography is recommended. Reaction progress can be monitored via TLC or HPLC.

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- Elemental analysis (C, H, N, S) to verify empirical formula.

Cross-reference with spectral databases (e.g., NIST Chemistry WebBook, ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Segregate waste containing halogenated byproducts and dispose via certified hazardous waste services ( ).

- Store in airtight containers away from light and moisture.

Advanced Research Questions

Q. How does the butylthio substituent affect electronic properties compared to methylthio analogs?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare HOMO-LUMO gaps, charge distribution, and steric effects. The butylthio group may increase electron-donating capacity and lipophilicity, altering reactivity in cross-coupling reactions ( ). Experimental validation via Hammett plots or kinetic studies can supplement computational data.

Q. What crystallographic techniques are suitable for analyzing hydrogen-bonding networks in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (as in ) to determine bond lengths/angles.

- Use software like Mercury or OLEX2 to visualize intermolecular interactions (e.g., N–H···N hydrogen bonds).

- Compare with structurally similar pyrimidine derivatives (e.g., ’s 5-bromo-2-chloropyrimidin-4-amine).

Q. How can contradictory data in reaction yields or byproduct formation be resolved?

- Methodological Answer :

- Design controlled experiments varying solvents (polar vs. nonpolar), temperatures, and catalysts.

- Use HPLC-MS to track intermediate species and optimize reaction conditions.

- Cross-validate results with computational models (e.g., transition-state analysis via DFT, ).

Q. What mechanistic insights explain the chloro group’s role in nucleophilic substitution reactions?

- Methodological Answer :

- Conduct isotopic labeling (e.g., ³⁶Cl) to track substitution pathways.

- Perform kinetic studies under varying pH and solvent conditions to assess leaving-group efficacy.

- Compare with methylthio or methoxy analogs ( ) to isolate steric/electronic effects.

Biological and Pharmacological Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Synthesize derivatives with modified substituents (e.g., varying alkylthio chains, ).

- Test in in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural features with activity.

- Use molecular docking to predict binding affinities to target proteins.

Q. What analytical strategies validate the stability of this compound under biological assay conditions?

- Methodological Answer :

- Incubate the compound in assay buffers (e.g., PBS, pH 7.4) and analyze degradation via LC-MS/MS over 24–72 hours.

- Monitor for byproducts (e.g., hydrolysis of the butylthio group) using high-resolution mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.